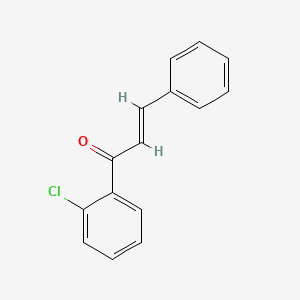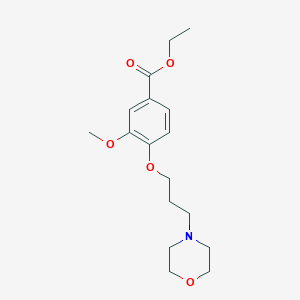
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride
描述
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O2S. It is known for its unique structure, which includes a piperidine ring and a thiopyran ring with a dioxido group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride typically involves the following steps:
Formation of the thiopyran ring: The thiopyran ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dithiol or a thioether.
Oxidation: The thiopyran ring is then oxidized to introduce the dioxido group, using oxidizing agents like hydrogen peroxide or peracids.
Formation of the piperidine ring: The piperidine ring is synthesized separately through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Coupling reaction: The thiopyran and piperidine rings are coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Formation of the dihydrochloride salt: The final compound is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions and high-purity reagents. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the cyclization, oxidation, and coupling reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Quality control: The final product is subjected to rigorous quality control tests, including spectroscopic and chromatographic analysis, to ensure its purity and consistency.
化学反应分析
Types of Reactions
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: The compound can be reduced to remove the dioxido group or to modify its existing structure.
Substitution: The compound can undergo substitution reactions to introduce new functional groups or to modify its existing structure.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution reagents: Halogens, alkylating agents, and other electrophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: The reduction of the compound can lead to the formation of thiols or thioethers.
Substitution: The substitution reactions can lead to the formation of various derivatives with different functional groups.
科学研究应用
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its potential effects on cellular processes and to identify its molecular targets.
Medicine: The compound is being studied for its potential therapeutic applications, including its effects on various diseases and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to receptors: The compound can bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.
Enzyme inhibition: The compound can inhibit the activity of specific enzymes, leading to changes in cellular processes and metabolic pathways.
Modulation of gene expression: The compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.
相似化合物的比较
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine: This compound has a similar structure but contains a methanamine group instead of a piperidinamine group.
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetate: This compound has a similar structure but contains an acetate group instead of a piperidinamine group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.2ClH/c11-9-1-5-12(6-2-9)10-3-7-15(13,14)8-4-10;;/h9-10H,1-8,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWDHNASJBJCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCS(=O)(=O)CC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716630 | |
| Record name | 4-(4-Aminopiperidin-1-yl)-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156407-08-7 | |
| Record name | 4-(4-Aminopiperidin-1-yl)-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[3-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6328673.png)


![1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine](/img/structure/B6328705.png)

